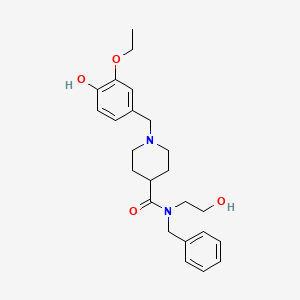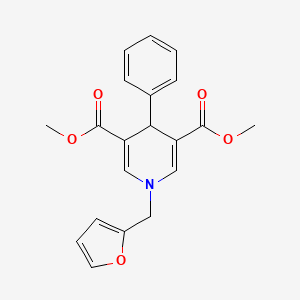
N-benzyl-1-(3-ethoxy-4-hydroxybenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(3-ethoxy-4-hydroxybenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a piperidine ring, benzyl groups, and hydroxyethyl functionalities. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(3-ethoxy-4-hydroxybenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Benzyl Groups: Benzyl groups can be introduced via nucleophilic substitution reactions using benzyl halides.
Ethoxy and Hydroxy Functionalization: The ethoxy and hydroxy groups can be introduced through etherification and hydroxylation reactions, respectively.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate carboxylic acid derivatives and amines.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Types of Reactions:
Oxidation: The hydroxy groups in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The benzyl groups can participate in electrophilic or nucleophilic substitution reactions.
Esterification: The hydroxy groups can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or sulfonates under basic or acidic conditions.
Esterification: Carboxylic acids or acid chlorides in the presence of catalysts like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Esterification: Formation of esters.
Aplicaciones Científicas De Investigación
N-benzyl-1-(3-ethoxy-4-hydroxybenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Investigation of its biological activities, including potential anti-inflammatory, analgesic, or anticancer properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Biological Studies: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-(3-ethoxy-4-hydroxybenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Receptors: Interaction with cell surface or intracellular receptors, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic or signaling pathways.
Modulation of Gene Expression: Influence on the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
N-benzyl-1-(3-ethoxy-4-hydroxybenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide can be compared with other similar compounds such as:
N-benzyl-1-(3-methoxy-4-hydroxybenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-benzyl-1-(3-ethoxy-4-hydroxybenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide: Similar structure but with a methoxyethyl group instead of a hydroxyethyl group.
Uniqueness: The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C24H32N2O4 |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
N-benzyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H32N2O4/c1-2-30-23-16-20(8-9-22(23)28)17-25-12-10-21(11-13-25)24(29)26(14-15-27)18-19-6-4-3-5-7-19/h3-9,16,21,27-28H,2,10-15,17-18H2,1H3 |
Clave InChI |
GLZGIIHZWFHWJB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)N(CCO)CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-hydroxyphenyl)ethyl]-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-1-carboxamide](/img/structure/B12458479.png)
![2-[[[1-[(2,4-Dichlorophenyl)methyl]pyridin-4-ylidene]amino]methylidene]propanedinitrile](/img/structure/B12458486.png)
![3-chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12458489.png)
![methyl N-[(3-chlorophenyl)carbonyl]glycinate](/img/structure/B12458491.png)
![5-bromo-2-methoxy-N-[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B12458495.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458500.png)
![N'-[2-(4-bromo-3,5-dinitropyrazol-1-yl)acetyl]-2-fluorobenzohydrazide](/img/structure/B12458507.png)
![2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12458508.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B12458510.png)
![(2E)-3-[(3-Fluoro-4-methylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B12458515.png)

![Phenyl 2-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)hydrazinecarboxylate](/img/structure/B12458534.png)
